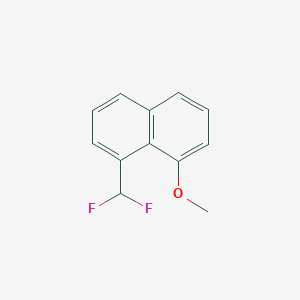

1-(Difluoromethyl)-8-methoxynaphthalene

Description

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

1-(difluoromethyl)-8-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,12H,1H3 |

InChI Key |

MJFFJLUSMYQFLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

This approach transfers the difluoromethyl group via transmetalation.

-

Reagents : 1-(Difluoromethyl)-8-methoxynaphthalene iodide and a gold(I)–CF₂H complex (e.g., (p-OMe-Ph)₃PAu-CF₂H) .

-

Catalyst : Pd₂(dba)₃/Xantphos ligand.

Example Reaction :

| Halogenated Precursor | Gold Reagent | Pd Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodo-8-methoxynaphthalene | (p-OMe-Ph)₃PAu-CF₂H | Pd₂(dba)₃ | 20–30 |

Limitations :

-

Low combined yields due to inefficient transmetalation.

-

Requires halogenated intermediates, which may be costly or challenging to synthesize .

Radical-Based Difluoromethylation

This method employs hypervalent iodine reagents to generate CF₂H radicals.

-

Reagents : [Bis(difluoroacetoxy)iodo]benzene and Ru(bpy)₂₂ as a photocatalyst .

-

Conditions : Blue LED irradiation in DMF at room temperature.

Example Reaction :

| Substrate | Iodine Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalene Derivative | PhI(O₂CCHF₂)₂ | Ru(bpy)₂₂ | 46–74 |

Key Insights :

-

Effective for electron-deficient aromatics.

-

Regioselectivity influenced by steric and electronic factors .

Deoxofluorination and Fluoride Exchange

This strategy replaces hydroxyl or halide groups with CF₂H.

Example Reaction :

Challenges :

-

Limited to substrates with suitable leaving groups.

Continuous Flow Difluoromethylation with CHF₃

This scalable method uses fluoroform as a CF₂H source.

Example Reaction :

Applications :

-

Suitable for α-difluoromethyl-amino acids and malonates.

-

Efficient for sp³ carbons but less effective for aromatic systems .

Comparative Analysis of Methods

| Method | Key Strengths | Limitations |

|---|---|---|

| Photoredox Catalysis | Direct C–H activation, high yields | Requires light-sensitive equipment |

| Cross-Coupling | Precise regiocontrol | Low yields, costly catalysts |

| Radical-Based | Broad substrate scope | Radical side reactions possible |

| Deoxofluorination | Simple reagents | Limited to specific functional groups |

| Continuous Flow | Scalable, fast reaction times | Limited to non-aromatic systems |

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-8-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: 1-(Methyl)-8-methoxynaphthalene.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-(Difluoromethyl)-8-methoxynaphthalene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-8-methoxynaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(difluoromethyl)-8-methoxynaphthalene with structurally related naphthalene derivatives:

Key Observations :

- Toxicity Profile: Simple alkyl-substituted naphthalenes (e.g., 1-methylnaphthalene) exhibit notable respiratory and hepatic toxicity in animal models, whereas fluorinated analogs like this compound are hypothesized to have lower toxicity due to metabolic resistance .

- Synthetic Utility : Sulfonyl and thioether substituents (e.g., in 1-methylthio-2-trifluoromethanesulfonylnaphthalene) enhance reactivity in palladium-catalyzed cross-coupling reactions, a property less explored in methoxy/difluoromethyl analogs .

Toxicological and Pharmacokinetic Differences

- 1-Methylnaphthalene and 2-Methylnaphthalene: Both induce systemic effects, including hepatic damage and hemolytic anemia in rodents. Their non-fluorinated structure allows rapid oxidation to reactive epoxides, contributing to toxicity .

- For example, trifluoromethyl groups are known to block metabolic hotspots .

- Methoxy Group Impact: The -OCH₃ group in this compound may enhance solubility compared to non-polar methyl or trifluoromethyl analogs, though direct data are lacking .

Biological Activity

1-(Difluoromethyl)-8-methoxynaphthalene is a fluorinated organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H10F2O

- Key Functional Groups :

- Difluoromethyl group, which enhances reactivity and lipophilicity.

- Methoxy group, contributing to electronic properties.

The structural arrangement of this compound significantly influences its chemical behavior and biological interactions. The presence of fluorine atoms typically increases lipophilicity, potentially enhancing bioavailability and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. The difluoromethyl group may enhance the compound's interaction with cellular targets involved in cancer progression.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : Interaction studies suggest that the compound binds to various enzymes and receptors, influencing their activity. Techniques such as surface plasmon resonance (SPR) are often employed to study these interactions.

- Modulation of Enzyme Activity : The presence of the difluoromethyl group may alter enzyme kinetics, enhancing or inhibiting specific biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Fluoro-8-methoxynaphthalene | Contains a single fluorine atom | Lacks difluoromethyl group |

| 2-Methoxy-1-naphthalenemethanol | Contains a hydroxyl group | Different functional groups affecting reactivity |

| 2-Difluoromethyl-6-methoxynaphthalene | Similar difluoromethyl group but different positioning | Different position of substituents alters properties |

| 1-(Trifluoromethyl)-8-methoxynaphthalene | Contains trifluoromethyl instead of difluoromethyl | Increased electronegativity affects interactions |

The combination of both difluoromethyl and methoxy groups at specific positions on the naphthalene ring is what sets this compound apart from others in its class.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Activity : Research on difluoromethyl-substituted compounds has demonstrated enhanced antibacterial properties against various strains, including Mycobacterium smegmatis. These compounds exhibited selective toxicity profiles, suggesting their potential as narrow-spectrum antibiotics .

- Anticancer Studies : Investigations into fluorinated naphthalene derivatives have shown promising results in inhibiting tumor growth in vitro. The presence of fluorine enhances the interaction with cancer-related proteins, leading to apoptosis in cancer cells.

- Inflammatory Response Modulation : Studies indicate that similar compounds can reduce markers of inflammation in cellular models, hinting at therapeutic applications for chronic inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for 1-(Difluoromethyl)-8-methoxynaphthalene, and how can purity be validated?

Methodological Answer:

The synthesis typically involves sequential functionalization of the naphthalene core. A common approach includes:

Methoxy introduction : Direct methoxylation at the 8-position via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF) .

Difluoromethylation : Electrophilic difluoromethylation using reagents like ClCF₂H or BrCF₂H in the presence of a palladium catalyst .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

Validation :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity threshold .

- Structural Confirmation : ¹⁹F NMR (δ −110 to −120 ppm for CF₂H) and HRMS (C₁₂H₁₁F₂O₂, [M+H]+ 225.0821) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve substitution patterns (e.g., methoxy singlet at δ 3.9–4.1 ppm; naphthalene aromatic protons at δ 6.8–8.5 ppm) .

- X-ray Crystallography : Determines dihedral angles between substituents and naphthalene plane, critical for understanding steric effects (e.g., 8-methoxy vs. 1-CF₂H interactions) .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns .

Advanced: How does the difluoromethyl group influence bioavailability and target binding compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity Enhancement : Fluorine’s electronegativity increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : The CF₂H group resists oxidative metabolism (e.g., CYP450), confirmed by in vitro microsomal assays (rat liver microsomes, NADPH cofactor) .

- Target Interactions : Fluorine’s van der Waals radius (1.47 Å) allows tight binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition studies via docking simulations) .

Advanced: What experimental strategies resolve contradictions in reported toxicological data for naphthalene derivatives?

Methodological Answer:

- Bias Assessment : Follow ATSDR’s framework:

- Risk of Bias (Step 5) : Evaluate study design (e.g., controlled vs. observational) and confounding factors (e.g., coexposure to PAHs) .

- Confidence Rating (Step 6) : Prioritize studies with defined dose-response relationships (e.g., LOEL/NOEL for hepatic effects) .

- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to isolate compound-specific effects from metabolite interference .

Advanced: How can researchers design assays to evaluate metabolic pathways and reactive intermediate formation?

Methodological Answer:

- Metabolite Identification :

- In Vitro Incubations : Use liver microsomes + NADPH, followed by LC-QTOF-MS to detect glutathione adducts (m/z +305) .

- Isotopic Labeling : ¹⁸O or ²H labeling tracks oxidative metabolites (e.g., epoxide intermediates) .

- Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) in cell-based assays quantify oxidative stress .

Basic: What are the key physicochemical properties affecting solubility and formulation?

Methodological Answer:

- LogP : Predicted at 3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

- Solubility :

- Formulation Strategies : Nanoemulsions (e.g., Tween-80/ethanol) enhance bioavailability in pharmacokinetic studies .

Advanced: How does the 8-methoxy group impact regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Directing Effects : The methoxy group is ortho/para-directing but sterically hinders the 1-position.

- Experimental Validation :

Basic: What safety protocols are essential for handling fluorinated naphthalenes?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and fume hood for synthesis .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride intermediates) with NaHCO₃ before disposal .

- Acute Toxicity Data : Refer to SDS for LD₅₀ (e.g., oral rat LD₅₀ >2000 mg/kg) and first-aid measures .

Advanced: What computational tools predict interaction dynamics with cytochrome P450 enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to predict binding affinity .

- MD Simulations : GROMACS assesses stability of enzyme-ligand complexes over 100 ns trajectories .

- QM/MM : Gaussian/Schrodinger calculates activation energies for metabolic oxidation pathways .

Advanced: How can structural analogs optimize pharmacokinetic profiles while retaining activity?

Methodological Answer:

- SAR Studies :

- In Vivo Validation : PK/PD studies in rodent models (e.g., plasma Cmax and AUC₀–24) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.